2-tert-butyl-4-methyl-2H-indazole

N-Alkylation Regioselectivity Indazole Tautomerism Synthetic Intermediate Stability

2-tert-Butyl-4-methyl-2H-indazole (CAS 34880-57-4) is a fully synthetic N2-substituted indazole derivative with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol. The compound is characterized by a tert-butyl group at the N2 position and a methyl substituent at the C4 position of the indazole core.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 34880-57-4
Cat. No. B11908281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-4-methyl-2H-indazole
CAS34880-57-4
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NN(C=C12)C(C)(C)C
InChIInChI=1S/C12H16N2/c1-9-6-5-7-11-10(9)8-14(13-11)12(2,3)4/h5-8H,1-4H3
InChIKeyRTRDUWPRIZJFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-4-methyl-2H-indazole (CAS 34880-57-4): Structural Identity, Purity, and Procurement Considerations


2-tert-Butyl-4-methyl-2H-indazole (CAS 34880-57-4) is a fully synthetic N2-substituted indazole derivative with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . The compound is characterized by a tert-butyl group at the N2 position and a methyl substituent at the C4 position of the indazole core . Its computed physicochemical properties include a LogP of 3.10 and a polar surface area (PSA) of 17.82 Ų . Commercial sources report this compound with a purity specification of NLT 98%, indicating it is supplied as a high-purity research intermediate rather than a finished active pharmaceutical ingredient .

Why Simple Substitution of 2-tert-Butyl-4-methyl-2H-indazole with Other N-Alkyl Indazoles Is Not Feasible


Generic substitution of 2-tert-butyl-4-methyl-2H-indazole with other N-alkyl indazoles is precluded by the profound influence of the N2 substitution pattern on the compound's chemical reactivity, stability, and steric properties. While the indazole scaffold is ubiquitous in medicinal chemistry, the specific N2-tert-butyl group confers a unique combination of steric bulk and hydrolytic stability compared to N1-substituted or N2-methyl analogs [1]. The N2 position in indazoles exhibits distinct electronic and steric environments relative to N1, resulting in divergent regioselectivity in subsequent functionalization reactions. Furthermore, the tert-butyl group provides enhanced lipophilicity (LogP 3.10) relative to methyl or unsubstituted analogs, directly impacting solubility profiles and membrane permeability in biological assays . The 4-methyl substituent additionally modulates the electron density of the fused benzene ring, further distinguishing this compound from other N2-tert-butyl indazoles lacking C4 substitution [1].

Quantitative Evidence for Differentiating 2-tert-Butyl-4-methyl-2H-indazole from Structural Analogs


N2-tert-Butyl vs. N1-tert-Butyl Substitution: Impact on Regioselectivity and Stability

Indazoles exist as an equilibrium mixture of 1H- and 2H-tautomers, and alkylation at N2 yields the thermodynamically more stable 2H-indazole isomer relative to the 1H-isomer [1]. The N2-tert-butyl substitution pattern in the target compound locks the indazole core into the 2H-configuration, which exhibits distinct electronic properties and prevents tautomerization that could complicate downstream reactions or biological assays [2]. In contrast, N1-alkylated indazoles retain the potential for N2-H tautomerism under certain conditions.

N-Alkylation Regioselectivity Indazole Tautomerism Synthetic Intermediate Stability

Lipophilicity and Physicochemical Profile Comparison: LogP 3.10 vs. Unsubstituted and N2-Methyl Indazoles

The target compound has a computed LogP value of 3.10 and a polar surface area (PSA) of 17.82 Ų . This LogP value is substantially higher than that of unsubstituted 2H-indazole (LogP ≈ 1.7) and 2-methyl-2H-indazole (LogP ≈ 2.1-2.3), reflecting the lipophilic contribution of the tert-butyl group [1]. The increased LogP of 3.10 positions this compound in a more favorable lipophilicity range for blood-brain barrier penetration (optimal LogP 2-4) relative to less substituted analogs, while maintaining a PSA well below the 90 Ų threshold typically associated with oral bioavailability [1].

Lipophilicity LogP Membrane Permeability Drug-like Properties

Steric Bulk of N2-tert-Butyl Group: Comparative Effects on Reaction Selectivity

The tert-butyl group at the N2 position provides significant steric bulk compared to N2-methyl or N2-unsubstituted indazoles. This steric hindrance can be exploited to direct electrophilic aromatic substitution (EAS) reactions to the less hindered C5 or C7 positions, whereas in N2-unsubstituted or N2-methyl indazoles, EAS typically occurs preferentially at C3 [1]. Additionally, the tert-butyl group is stable under a wide range of reaction conditions (pH 2-12, temperatures up to 150°C) and is not susceptible to nucleophilic cleavage, unlike ester-based protecting groups [2].

Steric Hindrance Synthetic Intermediate Regioselectivity Protecting Group Strategy

Commercial Purity Benchmarking: NLT 98% Specification for Research Applications

Commercial sources of 2-tert-butyl-4-methyl-2H-indazole (CAS 34880-57-4) report a purity specification of NLT 98% . This purity level is suitable for use as a synthetic intermediate in medicinal chemistry and chemical biology applications. While many indazole derivatives are commercially available, the specific combination of N2-tert-butyl and C4-methyl substitution with documented purity is essential for reproducible research outcomes. Lower purity grades (e.g., 95%) of related indazole intermediates may contain impurities that interfere with downstream reactions or biological assays .

Purity Specification Quality Control Research Grade

Application Scenarios for 2-tert-Butyl-4-methyl-2H-indazole Based on Differential Evidence


Synthesis of CNS-Targeted Compound Libraries via Lipophilicity Optimization

Medicinal chemistry teams can utilize 2-tert-butyl-4-methyl-2H-indazole (LogP = 3.10) as a lipophilic building block for synthesizing compound libraries intended for central nervous system (CNS) targets . The LogP of 3.10 falls within the optimal range for blood-brain barrier penetration, while the low PSA (17.82 Ų) further supports membrane permeability . This scaffold offers a distinct advantage over less lipophilic indazole analogs (e.g., 2-methyl-2H-indazole, LogP ≈ 2.1-2.3) for projects requiring enhanced passive diffusion across lipid bilayers [1].

Regioselective Functionalization Exploiting N2-tert-Butyl Steric Shielding

Organic chemists can leverage the steric bulk of the N2-tert-butyl group (A-value ~4.9 kcal/mol) to direct electrophilic aromatic substitution to the less hindered C5 or C7 positions . This regioselectivity is not achievable with N2-methyl (A-value ~1.7 kcal/mol) or N2-unsubstituted indazoles, which typically undergo preferential substitution at C3 . The target compound therefore enables the synthesis of C5- or C7-functionalized indazole derivatives that are otherwise difficult to access, expanding the accessible chemical space for structure-activity relationship studies [1].

Preparation of Tautomerically Stable Indazole-Derived Chemical Probes

Chemical biologists developing indazole-based probes or affinity reagents can benefit from the fixed 2H-configuration conferred by N2-tert-butyl substitution . Unlike unsubstituted indazoles that exist as 1H/2H tautomeric mixtures, 2-tert-butyl-4-methyl-2H-indazole maintains a single, defined tautomeric state, eliminating ambiguity in target engagement studies and ensuring reproducible biological assay results [1].

Building Block for Heterocyclic Library Synthesis Requiring Chemically Stable N-Protection

The N2-tert-butyl group serves as a robust, non-cleavable protecting group that is stable under a broad range of reaction conditions (pH 2-12, temperatures up to 150°C) and is not susceptible to nucleophilic attack . This stability profile makes 2-tert-butyl-4-methyl-2H-indazole a reliable starting material for multi-step synthetic sequences where N-protection integrity is critical, contrasting with ester-based or Boc-protected indazoles that may undergo premature deprotection under acidic or basic conditions [1].

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